N-Butyl(4-benzylpiperazinyl)formamide

Vue d'ensemble

Description

“N-Butyl(4-benzylpiperazinyl)formamide” is a chemical compound used in scientific research. It has a molecular formula of C16H25N3O and a molecular weight of 275.39 .

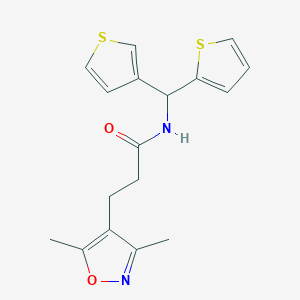

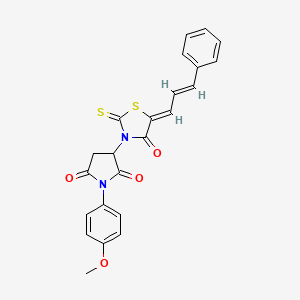

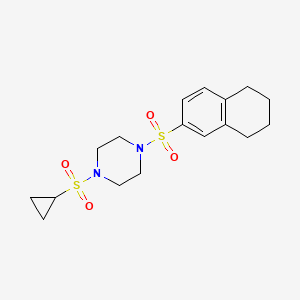

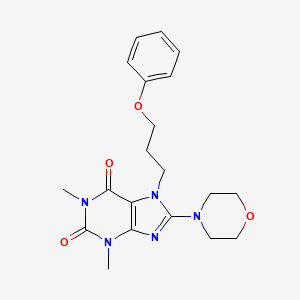

Molecular Structure Analysis

The molecular structure of “N-Butyl(4-benzylpiperazinyl)formamide” consists of a butyl group (C4H9), a benzylpiperazinyl group (C11H14N2), and a formamide group (HCONH2) .Applications De Recherche Scientifique

Transition Metal-Free Direct Amination

- Research has demonstrated a transition metal-free method for direct amination using formamides. This method, utilizing tetrabutylammonium iodide and tert-butyl hydroperoxide, successfully produced 2-aminobenzoxazole derivatives with moderate to good yields. This highlights the role of formamides as effective nitrogen sources in organic synthesis (Wang et al., 2014).

Catalysis and Reaction Acceleration

- In a study on the Baylis-Hillman reaction, it was found that formamide significantly accelerates the reaction process. This exemplifies the utility of formamide in enhancing reaction rates in organic chemistry, particularly in polar solvents (Aggarwal et al., 2002).

- A copper-catalyzed synthesis involving formamidines showed the production of 2-unsubstituted benzimidazoles, indicating the versatility of formamides in catalytic processes (Hirano et al., 2009).

Synthesis and Medicinal Chemistry

- Benzamide derivatives, related to formamide, have been explored for their potential as atypical antipsychotic agents. This research suggests the significance of formamide derivatives in the development of novel pharmaceutical compounds (Norman et al., 1996).

- The synthesis of histone deacetylase inhibitors using benzamide derivatives also underlines the potential of formamide-related compounds in cancer therapy (Saito et al., 1999).

Material Science and Polymer Chemistry

- A study demonstrated the use of formamides in microwave-assisted deformylation, which is relevant in material science for the modification of chemical structures (Ge & Hu, 2007).

- Formamide derivatives have been utilized as Lewis basic organocatalysts in polymer chemistry, specifically in the reduction of N-aryl imines, showcasing their role in advanced material synthesis (Wang et al., 2006).

Radiochemistry and Drug Development

- Research involving the astatination of biomolecules using benzamide compounds reflects the application of formamide derivatives in radiochemistry and drug development (Wilbur et al., 2004).

Advanced Synthesis Techniques

- The use of formamides in the N-Alkylation of amides with alcohols highlights their role in novel synthesis methods (Watanabe et al., 1983).

- Another study reported the synthesis of formamides using CO2 and H2, demonstrating an environmentally friendly approach to chemical synthesis (Liu et al., 2017).

Miscellaneous Applications

- A study on N-(4-formylpiperazine-1-carbonothioyl)benzamide revealed its potential in antioxidant evaluation, showing the diverse biological activities of formamide derivatives (Abosadiya, 2020).

- The use of formamidine pesticides, closely related to formamides, in environmental health also sheds light on the broader applications of formamide derivatives (Hollingworth, 1976).

Propriétés

IUPAC Name |

4-benzyl-N-butylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-2-3-9-17-16(20)19-12-10-18(11-13-19)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSBGITZWLGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-butylpiperazine-1-carboxamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)

![1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749141.png)

![N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2749152.png)